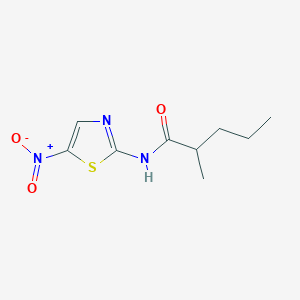

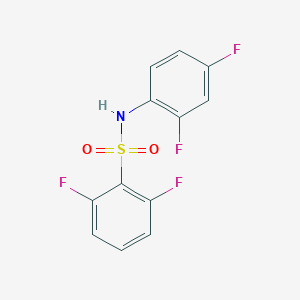

2-methyl-N-(5-nitro-1,3-thiazol-2-yl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-N-(5-nitro-1,3-thiazol-2-yl)pentanamide, also known as nitazoxanide, is a synthetic broad-spectrum antiparasitic and antiviral drug. It was first approved by the United States Food and Drug Administration (FDA) in 2002 for the treatment of diarrhea caused by Cryptosporidium parvum and Giardia lamblia in children and adults. Since then, it has been investigated for its potential in treating a wide range of viral infections, including influenza, hepatitis B and C, and human papillomavirus.

Mecanismo De Acción

The exact mechanism of action of 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)pentanamide is not fully understood, but it is believed to involve interference with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system, which is essential for energy metabolism in anaerobic organisms such as parasites and viruses. Nitazoxanide also appears to have immunomodulatory effects, stimulating the production of interferon and other cytokines that help to control viral infections.

Biochemical and physiological effects:

Nitazoxanide has been shown to be well-tolerated in clinical trials, with few adverse effects reported. It is rapidly absorbed from the gastrointestinal tract and undergoes extensive metabolism in the liver, with the primary metabolite being tizoxanide. Nitazoxanide and tizoxanide are both excreted in the urine, with a half-life of approximately 12 hours.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Nitazoxanide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a broad spectrum of activity against both parasitic and viral pathogens, which makes it a useful tool for studying the mechanisms of viral replication and host-pathogen interactions.

One limitation of 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)pentanamide is that it can be cytotoxic at high concentrations, which may limit its use in certain cell-based assays. It also has limited activity against some viruses, such as herpes simplex virus and cytomegalovirus, which may require the use of alternative antiviral agents.

Direcciones Futuras

There are several areas of future research that could be explored with 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)pentanamide. One potential application is in the treatment of emerging viral infections, such as Zika virus and Ebola virus, which have limited treatment options. Nitazoxanide has shown promise in preclinical studies against these viruses and could be further investigated in clinical trials.

Another area of research is in the development of combination therapies for viral infections. Nitazoxanide has been shown to have synergistic effects with other antiviral agents, such as ribavirin and interferon, which could improve treatment outcomes for patients.

Finally, 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)pentanamide could be investigated for its potential in modulating the immune response to viral infections. Its immunomodulatory effects could be harnessed to enhance the antiviral response and improve outcomes in patients with viral infections.

Métodos De Síntesis

Nitazoxanide can be synthesized through a multi-step process starting from 5-nitrothiazole-2-carboxylic acid. The first step involves the reaction of 5-nitrothiazole-2-carboxylic acid with 2-amino-2-methyl-1-propanol to form 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide. This intermediate is then treated with pentanoyl chloride to yield 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)pentanamide, which is the active pharmaceutical ingredient in 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)pentanamide.

Aplicaciones Científicas De Investigación

Nitazoxanide has been extensively studied for its antiviral and antiparasitic properties. In vitro studies have shown that 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)pentanamide inhibits the replication of a wide range of viruses, including influenza A and B, respiratory syncytial virus, parainfluenza virus, rotavirus, and norovirus. It has also been shown to have activity against hepatitis B and C viruses, human papillomavirus, and human immunodeficiency virus (HIV).

Propiedades

Nombre del producto |

2-methyl-N-(5-nitro-1,3-thiazol-2-yl)pentanamide |

|---|---|

Fórmula molecular |

C9H13N3O3S |

Peso molecular |

243.29 g/mol |

Nombre IUPAC |

2-methyl-N-(5-nitro-1,3-thiazol-2-yl)pentanamide |

InChI |

InChI=1S/C9H13N3O3S/c1-3-4-6(2)8(13)11-9-10-5-7(16-9)12(14)15/h5-6H,3-4H2,1-2H3,(H,10,11,13) |

Clave InChI |

PUUALUYQFODUBU-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)NC1=NC=C(S1)[N+](=O)[O-] |

SMILES canónico |

CCCC(C)C(=O)NC1=NC=C(S1)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

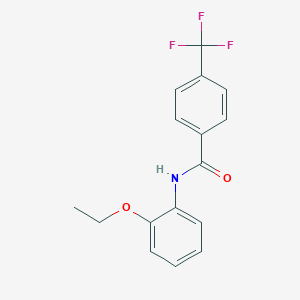

![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)

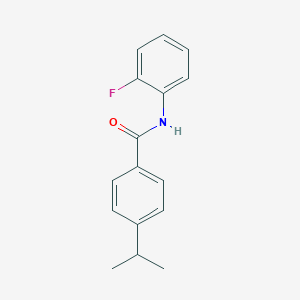

![5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)

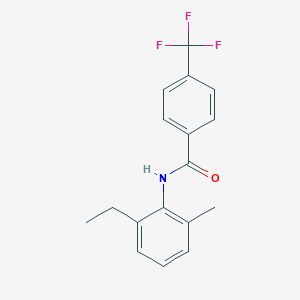

![N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide](/img/structure/B263615.png)